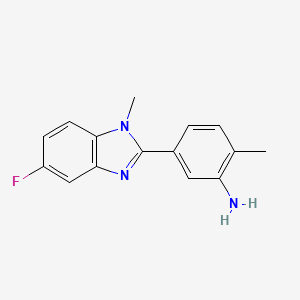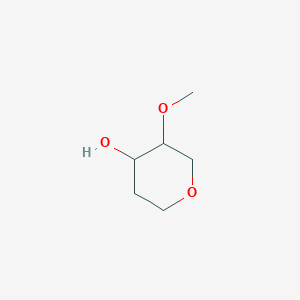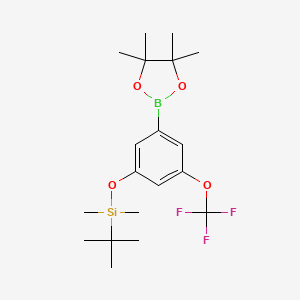
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Overview
Description
“3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester” is a type of pinacol boronic ester. Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally thought of as bulky moieties because of the two adjacent quaternary sp3-hybridized carbon atoms in their diol backbone .
Scientific Research Applications
Phosphorescence Properties
- Room-Temperature Phosphorescence : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This property is significant considering that phosphorescent organic molecules generally require heavy atoms or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).
Synthetic Applications
- Synthesis of Alkenylboronic Esters : Arylboronic esters are used in the synthesis of alkenylboronic acid pinacol esters, which are stable in the presence of air, moisture, and during chromatography (Shirakawa et al., 2004).
- Palladium-Catalyzed Cross-Coupling : These compounds are integral in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes (Takagi et al., 2002).
- Polymer Synthesis : They are used in the Suzuki-Miyaura coupling polymerization for the production of high-molecular-weight π-conjugated polymers (Nojima et al., 2016).
- Allylic Arylation : Involved in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters to produce 1,3-diarylpropene derivatives (Watanabe et al., 2014).
Electrochemical Properties
- Electrochemical Analyses : Studies on the electrochemical properties of phenoxymethylboronic acid pinacol ester reveal lower oxidation potentials compared to their boronic acid pinacol esters (Ohtsuka et al., 2017).
Other Applications
- Synthesis of Hyperbranched Polythiophene : Used in the synthesis of hyperbranched polythiophene with a high degree of branching, contributing to nearly defect-free polymer structures (Segawa et al., 2013).
- Tailored Light Emission in Polymers : Plays a role in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission (Neilson et al., 2007).
Mechanism of Action
Future Directions
The future directions in the research of pinacol boronic esters could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of the size and steric parameters of the Bpin group could provide valuable insights for future research .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BF3O4Si/c1-16(2,3)28(8,9)25-15-11-13(10-14(12-15)24-19(21,22)23)20-26-17(4,5)18(6,7)27-20/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDVIZLZYOVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BF3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674757 | |
| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-36-5 | |
| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



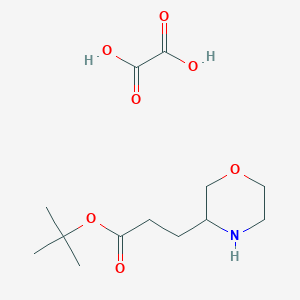
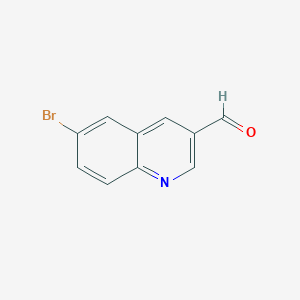


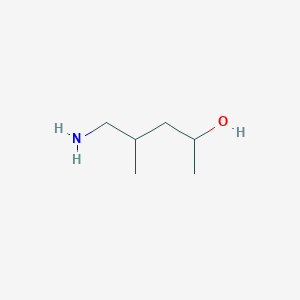
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
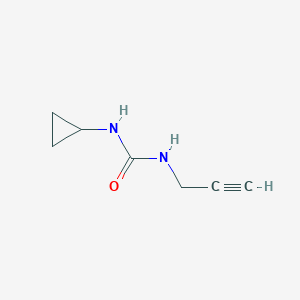
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)
